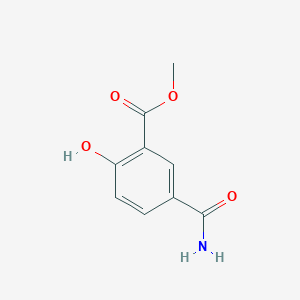

Methyl 5-carbamoyl-2-hydroxybenzoate

Description

Methyl 5-carbamoyl-2-hydroxybenzoate is a benzoic acid derivative characterized by a hydroxyl group at the 2-position, a carbamoyl group at the 5-position, and a methyl ester at the carboxylate moiety. This compound serves as a critical intermediate in organic synthesis, particularly in the development of pharmaceuticals and bioactive molecules. Its structure enables diverse chemical modifications, making it a versatile scaffold for synthesizing derivatives with tailored properties .

Properties

CAS No. |

89366-34-7 |

|---|---|

Molecular Formula |

C9H9NO4 |

Molecular Weight |

195.17 g/mol |

IUPAC Name |

methyl 5-carbamoyl-2-hydroxybenzoate |

InChI |

InChI=1S/C9H9NO4/c1-14-9(13)6-4-5(8(10)12)2-3-7(6)11/h2-4,11H,1H3,(H2,10,12) |

InChI Key |

JDGPHAYROXSALM-UHFFFAOYSA-N |

SMILES |

COC(=O)C1=C(C=CC(=C1)C(=O)N)O |

Canonical SMILES |

COC(=O)C1=C(C=CC(=C1)C(=O)N)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Ethyl 5-[(5-Chloro-2-Methylphenyl)Carbamoyl]-2-Hydroxybenzoate

- Structure : The ethyl ester variant replaces the methyl group with an ethyl ester and introduces a 5-chloro-2-methylphenyl carbamoyl substituent.

- Molecular Weight : 333.77 g/mol (vs. 211.18 g/mol for the methyl derivative).

- Key Differences: The ethyl ester increases lipophilicity (LogP: 4.2 vs. ~1.5–2.0 estimated for the methyl derivative), enhancing membrane permeability but reducing aqueous solubility .

- Applications : Likely optimized for enhanced stability in hydrophobic environments, such as drug delivery systems .

Methyl 2,4-Dihydroxy-5-(2-Methylpropanamido)Benzoate

- Structure : Features a 2-methylpropanamido group at the 5-position and additional hydroxyl groups at the 2- and 4-positions.

- Key Differences: The secondary amide (2-methylpropanamido) reduces hydrogen-bonding capacity compared to the primary carbamoyl group, lowering solubility in polar solvents .

- Applications : Explored in derivatization studies for biological activity modulation due to its hydrogen-bonding versatility .

5-((2-Aminothiazol-5-yl)(4-Nitrophenyl)Methyl)-6-Hydroxy-1,3-Dimethylpyrimidine-2,4(1H,3H)-Dione (4f)

- Structure: A pyrimidine-dione derivative with a nitro-substituted phenyl group and aminothiazole moiety.

- Key Differences: The nitro group significantly elevates melting point (206–208°C vs. ~150–170°C estimated for the methyl benzoate derivative), reflecting stronger intermolecular interactions . The aminothiazole group introduces heterocyclic aromaticity, enabling π-π stacking and metal coordination, which are absent in the simpler benzoate scaffold .

- Applications: Potential use in drug discovery for targeting enzymes or receptors via nitro-group-mediated electron-deficient interactions .

Methyl Salicylate

- Key Differences :

- Applications : Widely used in fragrances and anti-inflammatory formulations due to its volatility and esterase stability .

Research Implications

- Substituent Effects : Electron-withdrawing groups (e.g., nitro) enhance thermal stability, while alkyl esters (e.g., ethyl) improve lipophilicity.

- Biological Relevance : Carbamoyl and hydroxyl groups are critical for hydrogen-bond-driven interactions in drug design, whereas heterocycles (e.g., thiazole) expand target selectivity .

- Synthetic Utility : Methyl 5-carbamoyl-2-hydroxybenzoate’s versatility in derivatization supports its role as a scaffold for bioactive molecule synthesis .

Q & A

Q. How can researchers optimize the synthesis of Methyl 5-carbamoyl-2-hydroxybenzoate to improve yield and purity?

Methodological Answer:

- Reaction Conditions: Use aqueous ethanol as a solvent under catalyst-free conditions to minimize side reactions, as demonstrated in analogous carbamate syntheses .

- Purification: Employ recrystallization from ethanol-water mixtures to isolate high-purity crystals. Monitor purity via melting point analysis (e.g., target range: 206–208 °C, as seen in structurally similar compounds) .

- Characterization: Validate structure using NMR (e.g., aromatic proton signals at δ 6.8–7.5 ppm) and NMR (carbonyl signals at δ 165–170 ppm). Confirm molecular weight via HRMS ([M+H]) .

Q. What analytical techniques are critical for confirming the identity of this compound?

Methodological Answer:

- Spectroscopy:

- Mass Spectrometry: HRMS should match the theoretical molecular weight (e.g., CHNO: 195.05 g/mol) with <2 ppm error .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data for this compound derivatives?

Methodological Answer:

- Validation Tools: Use SHELXL for refinement and PLATON for structure validation to check for missed symmetry or twinning .

- Hydrogen Bonding Analysis: Apply graph-set analysis (e.g., Etter’s rules) to identify robust hydrogen-bonding motifs (e.g., R(8) patterns) that stabilize the crystal lattice .

- Case Study: For Methyl 5-bromo-2-hydroxybenzoate, hydrogen bonding between hydroxyl and carbonyl groups (O–H···O=C) dictates packing; similar principles apply to the carbamoyl analogue .

Q. What strategies are effective for studying structure-activity relationships (SAR) of this compound derivatives?

Methodological Answer:

- Derivatization: Introduce substituents at the 5-carbamoyl or 2-hydroxy positions (e.g., halogenation, alkylation) to modulate electronic and steric effects.

- Biological Assays: Screen derivatives for antiulcer or antihypertensive activity using in vitro models (e.g., COX-2 inhibition assays, as seen in related salicylate derivatives) .

- Data Correlation: Use multivariate analysis to link substituent electronic parameters (Hammett σ) with bioactivity .

Q. How can computational methods predict the reactivity of this compound in nucleophilic acyl substitution reactions?

Methodological Answer:

- Docking Studies: Perform DFT calculations to map electrostatic potential surfaces, identifying electrophilic sites (e.g., carbonyl carbons at C-2 and C-5) .

- Kinetic Modeling: Use software like Gaussian to simulate transition states for reactions with amines or thiols, focusing on activation energies .

- Validation: Compare computational results with experimental kinetic data (e.g., second-order rate constants) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.